molecular formula C22H29ClO6 B2422913 (E)-2,6-di-tert-butyl-4-(4-methoxystyryl)-2H-pyran-2-ylium perchlorate CAS No. 1352296-66-2

(E)-2,6-di-tert-butyl-4-(4-methoxystyryl)-2H-pyran-2-ylium perchlorate

Cat. No. B2422913
CAS RN: 1352296-66-2
M. Wt: 424.92
InChI Key: SRYRJYITPCNIFC-HRNDJLQDSA-M
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Description

The compound “(E)-2,6-di-tert-butyl-4-(4-methoxystyryl)-2H-pyran-2-ylium perchlorate” is a complex organic molecule. It contains functional groups such as ethers and alkenes, which are common in organic chemistry .

Scientific Research Applications

Polymer Synthesis

  • The compound has relevance in the context of polymer synthesis. For instance, novel multihalide compounds, which could be structurally related to the (E)-2,6-di-tert-butyl-4-(4-methoxystyryl)-2H-pyran-2-ylium perchlorate, were used to initiate atom transfer radical polymerization (ATRP) of styrene and other monomers, highlighting the role of such compounds in the synthesis of well-defined polystyrene stars (Angot et al., 2000).

Organic Synthesis Methodologies

  • In the realm of organic synthesis, derivatives structurally related to the target compound were used to explore reactions with bases, leading to the synthesis of spirans and other complex structures. This showcases the potential utility of the compound in synthetic organic chemistry for generating novel molecular architectures (Ukhin et al., 1980).

Study of Molecular Interactions and Properties

  • Research on similar compounds has focused on understanding the effects of heteroatom substitution on molecular interactions, such as methoxide attachment to pyrylium cations. These studies contribute to a deeper understanding of the thermodynamics and kinetics of molecular interactions, which could inform the use of (E)-2,6-di-tert-butyl-4-(4-methoxystyryl)-2H-pyran-2-ylium perchlorate in various scientific applications (Doddi & Ercolani, 1986).

Potential Applications in Functional Materials

  • The modification and functionalization of materials, such as carbon nanotubes, with polymers derived from similar compounds indicate potential applications in enhancing the solubility and processability of nanomaterials. This could suggest a role for the compound in the development of advanced composite materials (Liu et al., 2005).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (E)-2,6-di-tert-butyl-4-(4-methoxystyryl)-2H-pyran-2-ylium perchlorate involves the condensation of 4-methoxystyryl ketone with 2,6-di-tert-butyl-4-hydroxypyran followed by oxidation and treatment with perchloric acid.", "Starting Materials": [ "4-methoxystyryl ketone", "2,6-di-tert-butyl-4-hydroxypyran", "Oxidizing agent", "Perchloric acid" ], "Reaction": [ "Step 1: Condensation of 4-methoxystyryl ketone with 2,6-di-tert-butyl-4-hydroxypyran in the presence of a base to form (E)-2,6-di-tert-butyl-4-(4-methoxystyryl)-2H-pyran.", "Step 2: Oxidation of (E)-2,6-di-tert-butyl-4-(4-methoxystyryl)-2H-pyran using an oxidizing agent to form (E)-2,6-di-tert-butyl-4-(4-methoxystyryl)-2H-pyran-2-ol.", "Step 3: Treatment of (E)-2,6-di-tert-butyl-4-(4-methoxystyryl)-2H-pyran-2-ol with perchloric acid to form (E)-2,6-di-tert-butyl-4-(4-methoxystyryl)-2H-pyran-2-ylium perchlorate." ] }

CAS RN

1352296-66-2

Product Name

(E)-2,6-di-tert-butyl-4-(4-methoxystyryl)-2H-pyran-2-ylium perchlorate

Molecular Formula

C22H29ClO6

Molecular Weight

424.92

IUPAC Name

2,6-ditert-butyl-4-[(E)-2-(4-methoxyphenyl)ethenyl]pyrylium;perchlorate

InChI

InChI=1S/C22H29O2.ClHO4/c1-21(2,3)19-14-17(15-20(24-19)22(4,5)6)9-8-16-10-12-18(23-7)13-11-16;2-1(3,4)5/h8-15H,1-7H3;(H,2,3,4,5)/q+1;/p-1/b9-8+;

InChI Key

SRYRJYITPCNIFC-HRNDJLQDSA-M

SMILES

CC(C)(C)C1=CC(=CC(=[O+]1)C(C)(C)C)C=CC2=CC=C(C=C2)OC.[O-]Cl(=O)(=O)=O

solubility

not available

Origin of Product

United States

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